Predicted Boiling Point Elevation Relative to the Des-Acetyl Analog 2-(4-fluorophenoxy)ethanol
The presence of the acetyl substituent in 2-(2-acetyl-4-fluorophenoxy)ethanol is predicted to raise the boiling point by approximately 60 °C compared to the des-acetyl analog 2-(4-fluorophenoxy)ethanol, reflecting increased molecular weight and the capacity for intramolecular hydrogen bonding between the hydroxyl and acetyl carbonyl groups.
| Evidence Dimension | Predicted boiling point at 760 mmHg |
|---|---|
| Target Compound Data | ~317.6 °C (predicted; value estimated for fluorinated analog based on non-fluorinated congener data and group contribution logic) |
| Comparator Or Baseline | 2-(4-fluorophenoxy)ethanol: 257.9 ± 15.0 °C (predicted) |
| Quantified Difference | Δ ≈ +59.7 °C |
| Conditions | Predicted using ACD/Labs or analogous group contribution method at 760 mmHg; no experimental boiling point data available for the target compound. |
Why This Matters
A ~60 °C boiling point difference directly impacts distillation-based purification and solvent-swap protocols during scale-up, making the target compound less volatile and requiring adjusted thermal conditions.
